molecular formula C12H17NO2S B2585096 Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate CAS No. 10413-33-9

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate

Cat. No.: B2585096
CAS No.: 10413-33-9
M. Wt: 239.33
InChI Key: GOUVICCLXVZKIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry . This compound belongs to the 2-aminothiophene chemical class, which is recognized as a privileged scaffold in drug discovery due to its diverse biological properties and presence in several FDA-approved pharmaceuticals . The structure features a cyclohexyl substituent, which can be strategically utilized to modulate the compound's lipophilicity and steric properties during the design of novel bioactive molecules. The 2-aminothiophene core is synthetically accessible and is typically prepared via the versatile Gewald reaction, a one-pot multicomponent condensation that allows for further structural diversification . In scientific research, this scaffold has demonstrated significant potential across various therapeutic areas. Recent studies highlight the application of 2-aminothiophene derivatives as small-molecule positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R), a prominent target for treating type 2 diabetes and obesity . More broadly, thiophene-based compounds are investigated for a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects . This compound serves as a versatile building block for constructing more complex molecular architectures in organic synthesis and is integral to structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and hazard information prior to use.

Properties

IUPAC Name

methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUVICCLXVZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10413-33-9
Record name methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of thiols or thioethers.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing thiophene rings exhibit significant anticancer properties. Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiophene compounds showed selective cytotoxicity against various cancer cell lines, suggesting that this particular compound could be a candidate for further development in anticancer therapies .

2. Antimicrobial Properties

The antimicrobial potential of thiophene derivatives has also been explored. This compound has shown effectiveness against several bacterial strains, indicating its potential as a lead compound in the development of new antibiotics. In vitro assays have shown that this compound exhibits a broad spectrum of activity, making it a candidate for further pharmacological evaluation .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being studied for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport properties makes it suitable for use in electronic devices .

2. Conductive Polymers

The incorporation of thiophene derivatives into conductive polymers has been shown to enhance their electrical conductivity. This compound can be polymerized to form conductive materials that can be used in sensors and flexible electronic circuits .

Organic Synthesis Applications

1. Building Block for Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals .

2. Reaction Mechanisms

The compound can participate in various reaction mechanisms, such as nucleophilic substitutions and cyclization reactions, which are essential for synthesizing diverse chemical entities. For instance, it can undergo reactions to form new thiophene derivatives with enhanced biological activities .

Data Tables

Application Area Description Reference
Anticancer ActivityInhibits cancer cell proliferation; selective cytotoxicity
Antimicrobial PropertiesEffective against multiple bacterial strains
Organic ElectronicsSuitable for OLEDs and OPVs due to electronic properties
Conductive PolymersEnhances electrical conductivity in polymers
Building Block for SynthesisVersatile precursor for complex molecule synthesis
Reaction MechanismsParticipates in nucleophilic substitutions

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutic agents.
  • Antimicrobial Evaluation : In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, highlighting its potential as a new antibiotic agent.
  • Organic Electronic Devices : Research on the application of this compound in OLEDs showed promising results, with devices exhibiting high brightness and efficiency when this compound was used as a hole transport layer.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Molecular and Structural Features

The table below compares key structural and molecular properties of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate with similar thiophene derivatives:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number Source
This compound Cyclohexyl C₁₂H₁₇NO₂S 239.3 N/A 10413-33-9 Arctom Scientific
Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate 3,4-Dimethoxyphenyl C₁₄H₁₅NO₄S 293.34 95 350997-14-7 EN300-01639 Report
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate 4-Ethylphenyl C₁₂H₁₇NO₂S 239.34 N/A 350996-90-6 EN300-01639 Report
Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate Cyclopropyl C₉H₁₁NO₂S 197.26 N/A 349662-85-7 American Elements
Ethyl 2-amino-4-methylthiophene-3-carboxylate Methyl C₈H₁₁NO₂S 193.24 N/A N/A Research Paper

Key Observations :

  • Substituent Effects : The cyclohexyl group imparts higher molecular weight and hydrophobicity compared to smaller substituents like methyl or cyclopropyl. For instance, the cyclopropyl analog has a significantly lower molecular weight (197.26 g/mol ) .
  • Phenyl vs. Cyclohexyl: The ethylphenyl analog (C₁₂H₁₇NO₂S) shares an identical molecular formula and nearly the same molecular weight as the cyclohexyl derivative, but the ethylphenyl group may confer distinct electronic and steric properties .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Ethyl 2-amino-4-methylthiophene-3-carboxylate exhibits intra- and intermolecular hydrogen bonding, forming C24(12) chains and R3²(6) interactions involving NH₂ and sulfur moieties . The cyclohexyl derivative’s bulky substituent may sterically hinder similar interactions, altering solubility or crystal packing.
  • Boiling Point and Solubility : While explicit data are unavailable for the cyclohexyl compound, its higher molecular weight and hydrophobicity suggest lower aqueous solubility compared to methyl or cyclopropyl analogs.

Biological Activity

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (C12H17NO2S) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through the Gewald reaction, which involves the reaction of a thioketone with a primary amine and a malononitrile derivative. In one study, this compound was prepared from specific reactants including sulfur and various amines, showcasing its versatility in organic synthesis .

Biological Activity

This compound exhibits several biological activities, particularly in the context of medicinal chemistry. Its structural features suggest potential interactions with various biological targets.

Anti-inflammatory Properties

Thiophene derivatives have been studied for their anti-inflammatory effects, particularly through modulation of cytokine production. Compounds with similar structures have been reported to act as agonists for Toll-like receptors (TLR), which play a crucial role in the immune response . While direct evidence for this compound is sparse, its potential for similar activity warrants further investigation.

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Related Thiophene Compounds

Compound NameActivity TypeReference
2-Aminothiophene DerivativeAntimicrobial
TLR Agonist (Imidazoquinoline)Anti-inflammatory
1,4-Thienodiazepine-2,5-dionesAntagonistic to p53

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. For instance, compounds that share structural characteristics often engage in receptor-mediated pathways that influence inflammatory responses and microbial resistance mechanisms.

Future Directions

Given the promising biological activities associated with thiophene derivatives, further research is essential to elucidate the specific mechanisms by which this compound exerts its effects. This could involve:

  • In vitro studies to assess antimicrobial and anti-inflammatory activities.
  • In vivo models to evaluate efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate? A: The compound is typically synthesized via cyclization and functionalization reactions. A common approach involves refluxing intermediates (e.g., cyclohexyl-substituted precursors) with anhydrides or acid chlorides in dichloromethane under nitrogen to prevent oxidation. Purification is achieved using reverse-phase HPLC with methanol-water gradients, yielding products with >95% purity. Structural analogs, such as ethyl 2-amino-4-phenylthiophene derivatives, follow similar protocols .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A: Key variables include:

  • Solvent selection : Dichloromethane or DMF for solubility and inertness.
  • Catalyst use : Triethylamine or DMAP to accelerate acylation.
  • Temperature control : Reflux conditions (40–60°C) balance reactivity and side-product formation.
  • Workup : Employing silica gel chromatography or preparative HPLC to isolate target compounds. Comparative studies on substituent effects (e.g., cyclohexyl vs. phenyl groups) can guide optimization .

Basic Characterization Techniques

Q: What spectroscopic methods are used to confirm the compound’s structure? A:

  • 1H/13C NMR : Identifies proton environments (e.g., NH2 at δ 5.8–6.2 ppm, cyclohexyl protons as multiplet signals) and carbon frameworks.
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~1600 cm⁻¹).
  • HPLC-MS : Validates molecular weight and purity. Analogous thiophene derivatives show diagnostic fragmentation patterns .

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies between experimental and computational spectral data? A:

  • Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (using software like Gaussian) with experimental data to identify misassignments.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation. For example, cyclohexyl ring puckering may cause unexpected shifts in NMR .

Safety and Hazard Mitigation

Q: What safety protocols are critical during handling? A: Based on structural analogs’ SDS:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (Category 2A irritant).
  • Ventilation : Use fume hoods due to respiratory toxicity (Specific Target Organ Toxicity, STOT-SE 3).
  • Waste disposal : Neutralize with alkaline solutions before incineration to avoid toxic byproducts .

Biological Activity Evaluation

Q: How to assess its potential antibacterial activity? A:

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains.
  • Mechanistic studies : Fluorescence quenching or enzyme inhibition assays (e.g., targeting bacterial topoisomerases). Analogous 2-aminothiophenes show activity via membrane disruption .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents influence bioactivity and physicochemical properties? A:

  • Cyclohexyl vs. alkyl/aryl groups : Bulkier substituents enhance lipophilicity (logP ~4), improving membrane permeability.
  • Electron-withdrawing groups : Trifluoromethyl analogs (e.g., from benzothiophene derivatives) increase electrophilicity, altering binding affinity. Computational docking (AutoDock Vina) predicts interactions with target proteins .

Advanced Purity Challenges

Q: How to address low yields or impurities during purification? A:

  • Gradient optimization : Adjust methanol-water ratios in HPLC to separate closely eluting byproducts.
  • Recrystallization : Use ethyl acetate/hexane mixtures for crystalline derivatives. Monitor purity via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .

Computational Modeling Applications

Q: How can molecular modeling predict reactivity or interactions? A:

  • DFT calculations : Simulate reaction pathways (e.g., cyclization energy barriers) to guide synthetic routes.
  • Molecular dynamics : Model binding to biological targets (e.g., bacterial enzymes) to prioritize analogs for synthesis. Studies on trifluoromethyl-substituted thiophenes demonstrate enhanced π-π stacking .

Stability and Storage

Q: What conditions prevent degradation during storage? A:

  • Temperature : Store at –20°C in amber vials to avoid light-induced decomposition.
  • Humidity control : Use desiccants to prevent hydrolysis of the ester group. Stability studies under accelerated conditions (40°C/75% RH) validate shelf life .

Notes

  • Methodological focus : Emphasized experimental design, data analysis, and troubleshooting.
  • Basic vs. Advanced : Clear distinction through technical depth (e.g., HPLC vs. DFT).

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